4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methyl-2-(1H-pyrazol-5-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-5-4-7(9)12-8(11-5)6-2-3-10-13-6/h2-4H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDKIVSCZFFWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 4 Chloro 3 Pyrazolyl 6 Methyl Pyrimidine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine is highly electron-deficient, a characteristic trait of diazines. wikipedia.org This property makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms positioned ortho and para to the ring nitrogens (C-2, C-4, and C-6). The presence of a good leaving group, such as the chlorine atom at the C-4 position, makes this site the primary center for nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the C-4 position of the pyrimidine ring is exceptionally labile and readily displaced by a wide variety of nucleophiles. This high reactivity is a consequence of the strong electron-withdrawing effect of the two ring nitrogen atoms, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process. researchgate.net The C-4 position is generally found to be strongly preferred for nucleophilic attack over other positions like C-2. researchgate.net
Reactions with both N-nucleophiles (such as primary and secondary amines) and O-nucleophiles (such as alkoxides and phenoxides) proceed efficiently, often under mild conditions. nih.govrsc.org For instance, amination with various anilines and aliphatic amines can be achieved to synthesize a library of 4-amino-pyrimidine derivatives. nih.gov Studies on related 4-chloropyrimidine (B154816) systems have shown that these reactions can even be promoted in water under acidic conditions, which minimizes competing solvolysis and offers a more environmentally benign process. nih.gov
The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the attacking species. Strong nucleophiles often react at room temperature or with gentle heating, while weaker nucleophiles may require base catalysis or higher temperatures.
Table 1: Examples of Nucleophilic Substitution at the C-4 Position
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine (N-Nucleophile) | Aniline, Benzylamine | 4-Amino-6-methyl-(3-pyrazolyl)pyrimidine | Basic or acidic catalysis, various solvents (e.g., 2-Propanol, water) nih.gov |
| Alkoxide (O-Nucleophile) | Sodium methoxide | 4-Methoxy-6-methyl-(3-pyrazolyl)pyrimidine | Room temperature in corresponding alcohol rsc.org |
| Thiolate (S-Nucleophile) | Sodium thiophenoxide | 4-Phenylthio-6-methyl-(3-pyrazolyl)pyrimidine | Room temperature in a polar aprotic solvent (e.g., DMF) rsc.org |
While the C-4 position is the most reactive site for nucleophilic substitution, derivatization at other positions on the pyrimidine ring is also possible, though it presents a greater synthetic challenge. researchgate.net The C-2 and C-6 positions are also electron-deficient and can undergo nucleophilic substitution, but their reactivity is generally lower than that of the C-4 position in chloropyrimidines. wikipedia.org
Selective functionalization often requires a strategic approach. For instance, if the C-4 position is already substituted with a non-leaving group, subsequent functionalization might be directed to C-2 or C-6 if an appropriate leaving group is present at that site. In the title compound, the C-6 position is occupied by a methyl group, leaving the C-2 and C-5 positions as potential sites for further reaction. The C-5 position, being less electron-deficient, is the most likely site for electrophilic C-substitution on the pyrimidine ring, though this requires the presence of activating (electron-donating) groups. wikipedia.orgresearchgate.net
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Moiety
In contrast to the electron-poor pyrimidine ring, the pyrazole moiety is an electron-rich aromatic system capable of undergoing electrophilic aromatic substitution. nih.gov The C-4 position of the pyrazole ring is typically the most nucleophilic and thus the primary site for electrophilic attack. nih.gov
Standard electrophilic substitution reactions, such as nitration and halogenation, can be selectively performed on the pyrazole ring without affecting the pyrimidine core. For example, nitration can be achieved using classic conditions like a mixture of nitric and sulfuric acid, while halogenation is often performed with N-halosuccinimides (NCS, NBS, NIS). nih.gov These reactions allow for the introduction of functional groups onto the pyrazole ring, which can be used for further synthetic modifications. The directing influence of the pyrimidine substituent and any other groups on the pyrazole ring must be considered to predict the regioselectivity of the substitution.
Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagent | Product | Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Chloro-6-methyl-(4-nitro-pyrazolyl)pyrimidine | C-4 of Pyrazole nih.gov |
| Halogenation | N-Halosuccinimide (NXS) | 4-Chloro-(4-halo-pyrazolyl)-6-methyl pyrimidine | C-4 of Pyrazole nih.gov |
Ring Modification and Rearrangement Studies
The pyrazolyl-pyrimidine scaffold can undergo more complex transformations involving the modification or rearrangement of its heterocyclic rings. These reactions represent advanced methods for skeletal editing, allowing for the conversion of the core structure into other heterocyclic systems.
One notable transformation is the conversion of pyrimidines into pyrazoles. This skeletal remodeling can be achieved under certain conditions, for example, by heating a pyrimidine with hydrazine (B178648) at high temperatures. nih.govescholarship.org The reaction proceeds through nucleophilic attack by hydrazine, followed by ring-opening and subsequent recyclization to form the pyrazole ring, effectively excising a carbon atom from the original pyrimidine ring. nih.gov While the conditions are often harsh, newer methods have been developed that proceed under milder conditions. escholarship.org
Conversely, ring expansion of pyrazoles to pyrimidines has also been documented. researchgate.netresearchgate.net These transformations provide a powerful tool for scaffold hopping in drug discovery, enabling access to new chemical space from a common precursor. Other unusual rearrangements, such as those initiated by the formation of a transient nitrene on the pyrazole ring, can lead to complex cascades involving ring-opening and recyclization, resulting in novel functionalized products. mdpi.compreprints.org
Catalyst-Mediated Transformations
The chlorine atom at the C-4 position is an ideal handle for a variety of catalyst-mediated cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings, are widely employed to introduce aryl, heteroaryl, vinyl, or alkynyl groups at the C-4 position.
For example, a Suzuki coupling reaction between this compound and an arylboronic acid, catalyzed by a palladium(0) complex, would yield the corresponding 4-aryl-(3-pyrazolyl)-6-methyl pyrimidine. Similarly, Buchwald-Hartwig amination allows for the coupling of a wide range of amines under catalytic conditions. These methods offer significant advantages over traditional nucleophilic substitution, including milder reaction conditions and a broader substrate scope. In addition to palladium, other transition metals like copper, rhodium, and iridium have been used to catalyze various transformations on pyrimidine rings, including multicomponent reactions for building complex molecular architectures. nih.govmdpi.com
Table 3: Common Catalyst-Mediated Cross-Coupling Reactions at C-4
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (sp²-sp²) |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²-sp²) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos) | C-N |
Sophisticated Spectroscopic and Structural Elucidation of 4 Chloro 3 Pyrazolyl 6 Methyl Pyrimidine
X-ray Crystallography for Definitive Solid-State Structural DeterminationNo X-ray crystallographic data for 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine (B1678525) has been found in the searched scientific literature.
It is possible that the synthesis and characterization of this specific compound have not yet been reported in peer-reviewed literature or that the data resides in proprietary databases. Further research would be required to be conducted in a laboratory setting to generate the spectroscopic and structural data for 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique in synthetic chemistry, employed to ascertain the empirical formula of a newly synthesized compound. This method provides a quantitative determination of the mass percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the proposed molecular formula. For this compound, this analysis is critical for confirming that the intended atomic composition has been achieved and for verifying the sample's purity.
The procedure, typically a combustion analysis, involves burning a small, precise amount of the substance in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of chlorine is determined by other methods, such as titration or ion chromatography.
The molecular formula for this compound is established as C₈H₇ClN₄. Based on this formula, the theoretical mass percentages of each element are calculated. An experimentally obtained result that aligns closely with these calculated values, typically within a deviation of ±0.4%, is considered strong evidence of the compound's structural integrity and high purity.
The detailed theoretical elemental composition for this compound is presented below. Experimental analysis would be expected to yield values in very close agreement with this theoretical composition to validate the synthesis.
Table 1: Elemental Composition Data for this compound (C₈H₇ClN₄)
| Element | Symbol | Calculated Mass % |
| Carbon | C | 49.37% |
| Hydrogen | H | 3.63% |
| Nitrogen | N | 28.79% |
| Chlorine | Cl | 18.22% |
| Total | 100.00% |
Mechanistic in Vitro Biological Investigations of Pyrimidine Pyrazole Derivatives
Enzyme Inhibition Studies (Cell-Free and Cell-Based In Vitro Assays)
The anticancer effects of pyrimidine-pyrazole derivatives are often rooted in their ability to inhibit the activity of enzymes that are crucial for the survival and proliferation of cancer cells.
Protein Kinase Inhibition Profiles
Protein kinases are a major class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine-pyrazole derivatives have been extensively evaluated for their inhibitory activity against various protein kinases.
Numerous studies have demonstrated that pyrazole (B372694) derivatives possess potent inhibitory activities against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.gov The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has been identified as a promising framework for developing inhibitors of protein kinases such as EGFR, B-Raf, and MEK. nih.gov Structure-activity relationship studies have shown that the substitution patterns on the pyrazole and pyrimidine (B1678525) rings significantly influence the inhibitory potency and selectivity of these compounds. nih.gov
Interactive Data Table: Protein Kinase Inhibition by Pyrimidine-Pyrazole Derivatives
| Compound/Derivative | Target Kinase | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| Pyrazole Derivative 59 | EGFR | 0.161 | - | researchgate.net |
| Pyrazole Derivative 59 | VEGFR-2 | 0.209 | - | researchgate.net |
| Pyrazole Derivative 60 | EGFR | 0.141 | - | researchgate.net |
| Pyrazole Derivative 60 | VEGFR-2 | 0.195 | - | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine 46 | PIM-1 | - | HCT116 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 47 | PIM-1 | - | MCF7 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivative | CDK2 | - | - | nih.gov |
Other Relevant Enzyme Targets
Beyond protein kinases, the therapeutic potential of pyrimidine-pyrazole derivatives extends to other enzyme families. For instance, certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and have been implicated in cancer progression. nih.gov Specifically, derivatives have shown inhibitory activity against both COX-1 and COX-2, with some exhibiting selectivity for COX-2. nih.gov Additionally, some novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives have been found to inhibit telomerase, an enzyme crucial for the immortal phenotype of cancer cells. nih.gov
In Vitro Cellular Pathway Modulation
The enzymatic inhibition exerted by pyrimidine-pyrazole derivatives translates into profound effects on cellular pathways that govern cell proliferation, survival, and death.
Antiproliferative Activity in Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative activity of pyrimidine-pyrazole derivatives across a wide range of human cancer cell lines.
Substituted aryl urea derivatives of pyrimidine-pyrazole have shown strong antiproliferative activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Colo205 (colon), and A2780 (ovarian). nih.gov One particular compound exhibited IC50 values ranging from 0.01 to 0.65 µM across these cell lines. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have displayed potent anticancer activity against HCT-116 (colon), PC-3 (prostate), and Hep-G2 (liver) cancer cell lines. ekb.eg The antiproliferative efficacy of these compounds is often comparable or even superior to standard chemotherapeutic drugs. nih.gov
Interactive Data Table: Antiproliferative Activity of Pyrimidine-Pyrazole Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Substituted aryl urea derivative of pyrimidine-pyrazole (Compound 11) | MCF-7 | 0.01 - 0.65 | nih.gov |
| Substituted aryl urea derivative of pyrimidine-pyrazole (Compound 11) | A549 | 0.01 - 0.65 | nih.gov |
| Pyrazole Derivative 4 | A549 | 5.50 | nih.gov |
| Pyrazole Derivative 4 | HCT116 | 9.77 | nih.gov |
| Pyrazole Derivative 4 | HepG2 | 7.12 | nih.gov |
| Pyrazole Derivative 4 | MCF-7 | 7.85 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 49 | HCT-116, PC-3, Hep-G2 | Potent | ekb.eg |
| Pyrazolotriazolopyrimidine derivative 50 | MCF-7 | 0.013 | ekb.eg |
| 6-(2,2-dihydroxyethylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (52) | Hep-G2 | Potent | ekb.eg |
Modulation of Cell Cycle Progression
The uncontrolled proliferation of cancer cells is a direct consequence of a dysregulated cell cycle. Pyrimidine-pyrazole derivatives have been shown to interfere with this process, leading to cell cycle arrest at specific phases.
Several pyrazole-based compounds have been reported to induce cell cycle arrest, thereby halting the division of cancer cells. For example, certain pyrazole-linked benzothiazole-β-naphthol derivatives were found to arrest the cell cycle at the G2/M phase. nih.gov Similarly, some pyrazolo[3,4-d]pyrimidine derivatives have also been shown to induce G2/M phase arrest. nih.gov In another study, a specific pyrazole derivative was observed to cause cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org This blockade of the cell cycle prevents cancer cells from completing the necessary steps for division, ultimately contributing to the antiproliferative effect.
Induction of Programmed Cell Death (Apoptosis) Pathways
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. Pyrimidine-pyrazole derivatives have demonstrated the ability to re-sensitize cancer cells to this crucial death pathway.
The induction of apoptosis by pyrazole derivatives is a well-documented mechanism of their anticancer activity. nih.govwaocp.org This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, treatment with a pyrazole derivative led to increased caspase-3 activity in MDA-MB-468 cells. nih.govwaocp.org Furthermore, these compounds can modulate the expression of proteins from the Bcl-2 family, which are key regulators of apoptosis. Specifically, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX, thereby shifting the balance towards cell death. nih.gov
Impact on Heat Shock Protein (HSP90) Function
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth and survival. Consequently, HSP90 has emerged as a significant target for cancer therapy. Pyrimidine-pyrazole based scaffolds have been investigated for their potential to inhibit HSP90.
In a study focusing on anti-breast cancer activity, a series of novel pyrazole/pyrimidine-based compounds were synthesized and evaluated for their inhibitory effects on HSP90. Two pyrimidine-containing compounds, designated as compounds 9 and 10 in the study, demonstrated noteworthy activity. Compound 9 exhibited a remarkable inhibitory effect on the HSP90 protein with an IC₅₀ value of 2.44 µM, while compound 10 showed an IC₅₀ of 7.30 µM. These values are significant when compared to the reference inhibitor novobiocin, which had an IC₅₀ of 1.14 µM in the same assay. Molecular docking and simulation studies further supported these findings, confirming that compound 9 could bind effectively within the HSP90 protein pocket. This suggests that the pyrimidine-pyrazole scaffold can serve as a basis for developing potent HSP90 inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyrimidine-Pyrazole Derivatives against HSP90
| Compound | HSP90 IC₅₀ (µM) | Reference Drug (Novobiocin) IC₅₀ (µM) |
|---|---|---|
| Compound 9 | 2.44 | 1.14 |
| Compound 10 | 7.30 | 1.14 |
Specific Molecular Target Engagement Studies (In Vitro)
Interaction with Oncogenic Proteins (e.g., Ras protein KRAS)
The Ras family of small GTPases, particularly KRAS, are critical signaling proteins that, when mutated, are implicated in a significant percentage of human cancers. The development of inhibitors that can directly target oncogenic KRAS mutants is a major goal in cancer research.
Recent studies have explored purine (B94841) and pyrimidine analogs as potential inhibitors of the KRAS G12D mutation. In one such investigation, a series of purine and pyrimidine-based compounds were designed and synthesized. The pyrimidine-based compounds, while demonstrating some activity, were found to have lower IC₅₀ values on normal cells compared to cancer cells, raising concerns about their selectivity. However, this research highlights the active exploration of pyrimidine-containing scaffolds for KRAS inhibition. Further optimization of the pyrimidine-pyrazole structure could potentially lead to more selective and potent KRAS inhibitors. Another study focused on pyridopyrimidine compounds as inhibitors of K-Ras, demonstrating that these molecules can bind to the GDP/GTP-binding site, thereby blocking downstream signaling pathways.
Interactions with Other Cellular Enzymes (e.g., DNA Gyrase, HNMT protein)
DNA Gyrase: This essential bacterial enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive target for antibacterial agents. Research has shown that pyrazole derivatives can act as potent inhibitors of DNA gyrase. For instance, one study synthesized a series of pyrazole derivatives and found that they possessed potent antibacterial activity and selectively inhibited bacterial topoisomerases, including DNA gyrase. While this research focused on pyrazole derivatives, the structural similarities and frequent combination of pyrazole and pyrimidine rings in medicinal chemistry suggest that pyrimidine-pyrazole hybrids could also be designed to target this enzyme. Further investigations into pyrazolo[1,5-a]pyrimidine derivatives have also been initiated to assess their potential as DNA gyrase inhibitors.
Histamine N-Methyltransferase (HNMT): HNMT is an enzyme involved in the metabolism of histamine, a key neurotransmitter and mediator of inflammatory responses. Inhibition of HNMT can modulate histamine levels in the brain and other tissues. A study on the structural basis of HNMT inhibition revealed that a 2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine compound, known as metoprine, is a potent inhibitor of this enzyme. The pyrimidine ring of metoprine is crucial for its binding to the active site of HNMT. The exocyclic methyl group on the pyrimidine ring makes van der Waals contacts with amino acid residues within the enzyme. This demonstrates that the pyrimidine core, a key component of the compound of interest, can effectively interact with and inhibit HNMT.
Evaluation of Antioxidant Mechanisms (In Vitro Assays)
Radical Scavenging Activity (e.g., DPPH, ABTS assays)
Antioxidants are molecules that can neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. The radical scavenging activity of pyrimidine-pyrazole derivatives has been evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
In one study, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antioxidant properties. One particular compound, designated 3l, showed significant free radical scavenging activity with a DPPH inhibition value of 18.77 µg/ml and an ABTS scavenging activity of 40.44%. nih.gov For comparison, the standard antioxidant ascorbic acid had a DPPH value of 4.28 µg/ml and an ABTS activity of 38.84% in the same study. nih.gov Another investigation into pyrazole and pyrimidine derivatives of 1,3-diphenylprop-2-en-1-one found that the synthesized compounds exhibited a wide range of antioxidant activity in the DPPH assay, with IC₅₀ values from 37.30 to 281.76 μg/ml. banglajol.info These findings indicate that the pyrimidine-pyrazole scaffold can be a promising backbone for the development of novel antioxidant agents.
Table 2: Radical Scavenging Activity of a Pyrazolo[1,5-a]pyrimidine Derivative (Compound 3l)
| Assay | Compound 3l | Ascorbic Acid (Standard) |
|---|---|---|
| DPPH (µg/ml) | 18.77 | 4.28 |
| ABTS (%) | 40.44 | 38.84 |
Structure Activity Relationship Sar Elucidation for Pyrimidine Pyrazole Derivatives
Systematic Modification of Substituents and Their Mechanistic Implications
The biological activity of pyrimidine-pyrazole derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic core. SAR studies involve the systematic modification of these substituents to understand their influence on target interaction.
Key positions for modification on the pyrazolo[3,4-d]pyrimidine scaffold, a closely related isomer, include the N1 position of the pyrazole (B372694) ring and positions 4 and 6 of the pyrimidine (B1678525) ring. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives developed as multikinase inhibitors, modifications at the 4-position of the pyrimidine ring were critical. Replacing an amino linker with an oxy linker at this position was explored to enhance activity. acs.org
Further studies on related scaffolds, such as pyrrolo[3,2-d]pyrimidines, have demonstrated the profound impact of even minor modifications. The addition of a methyl group at the 5-position of the pyrimidine ring led to a dramatic increase in potency. For example, compound 3 (with a 5-methyl group) was 22-fold more potent in antiproliferative assays and 160-fold more potent in cellular microtubule depolymerization activity compared to its 5-desmethyl analogue, compound 2 . nih.gov This highlights the critical role of small alkyl groups in optimizing interactions within the target's binding pocket, potentially by occupying a specific hydrophobic sub-pocket or by inducing a more favorable conformation of the molecule.
The electronic properties of substituents are also a key factor. Modifying the electronic nature of the scaffold by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's interaction with metabolic enzymes and target proteins. researchgate.net For example, substituting the imidazo[1,2-a]pyrimidine core with EDGs like methoxy and morpholino groups has been shown to block oxidation by aldehyde oxidase, a non-CYP metabolizing enzyme. researchgate.net This strategy of altering the electronic landscape of the heteroaromatic system is a crucial aspect of lead optimization.
The introduction of a chlorine atom, as seen in the parent compound 4-chloro-(3-pyrazolyl)-6-methyl pyrimidine, often serves as a key synthetic handle and an important pharmacophore. The chloro group at position 4 of the pyrimidine ring is a reactive site, allowing for nucleophilic substitution to introduce a wide variety of functional groups and build extensive chemical libraries for SAR exploration. researchgate.netmdpi.com This versatility makes it a valuable intermediate for developing diverse analogues. researchgate.netmdpi.com
| Compound | Modification | Antiproliferative IC50 (nM) | Tubulin Assembly Inhibition IC50 (µM) |
|---|---|---|---|
| Compound 2 | 5-desmethyl | 1800 | >100 |
| Compound 3 | 5-methyl | 80 | >100 |
| Compound 4 | 5-desmethyl | - | 8.6 |
| Compound 5 | 5-methyl | - | 0.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net This approach is instrumental in predicting the activity of novel compounds and guiding the rational design of more potent derivatives.
For pyrimidine-pyrazole and related heterocyclic derivatives, various QSAR models have been developed. These models typically use a range of molecular descriptors that quantify steric, electronic, hydrophobic, and topological features of the molecules. In a study on pyrazolyl-pyrimidinone derivatives as HIV-1 inhibitors, a 2D-QSAR study was conducted on 40 compounds. eco-vector.com The resulting models, built using techniques like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), showed good predictive capacity. eco-vector.com The MLR model, for instance, yielded a squared correlation coefficient (R²) of 0.70 and a cross-validated R² (Q²cv) of 0.54, indicating a statistically significant relationship between the selected descriptors and antiviral activity. eco-vector.com
The descriptors identified in QSAR studies provide valuable mechanistic insights. For instance, the frequent appearance of descriptors like SLogP highlights the importance of hydrophobicity in membrane permeation or binding to hydrophobic pockets in the target enzyme. journalwjbphs.com Electronic descriptors often relate to the ability of the molecule to form hydrogen bonds or engage in electrostatic interactions, which are critical for specific binding. nih.govresearchgate.net
| Model Type | Target | Statistical Parameter | Value | Source |
|---|---|---|---|---|
| MLR | HIV-1 Inhibition | R² | 0.70 | eco-vector.com |
| MLR | HIV-1 Inhibition | Q²cv | 0.54 | eco-vector.com |
| MNLR | HIV-1 Inhibition | R² | 0.81 | eco-vector.com |
| G-QSAR | Antiviral Activity | R² | 0.923 | journalwjbphs.com |
| G-QSAR | Antiviral Activity | q² | 0.783 | journalwjbphs.com |
| 3D-QSAR | CDK2 Inhibition | q² | 0.56 | nih.gov |
| 3D-QSAR | CDK2 Inhibition | r²(pred) | 0.58 | nih.gov |
Integration of Computational and Experimental Data in SAR Development
The development of robust SAR models is significantly enhanced by integrating computational chemistry techniques with experimental data. Molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) computations provide a three-dimensional, atomistic view of how these molecules interact with their biological targets, complementing the statistical correlations derived from QSAR. nih.govnih.gov
Molecular docking studies are widely used to predict the binding orientation and affinity of pyrimidine-pyrazole derivatives within the active site of a target protein. eco-vector.com For a series of pyrazole derivatives, docking simulations were used to determine the binding modes and energies with α-glucosidase and α-amylase enzymes, providing insights into their potential as antidiabetic agents. nih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. This information is invaluable for designing new analogues with improved binding affinity.
In a study on CDK2 inhibitors, molecular docking and MD simulations were combined with QSAR to explore the binding modes in detail. nih.gov The results elucidated the key structural features impacting the interaction of 4-(pyrazol-4-yl)-pyrimidines with the CDK2 enzyme. nih.gov Such integrated approaches allow researchers to visualize the 3D contour maps from QSAR models in the context of the enzyme's active site, providing a clear, rational basis for designing new inhibitors with improved biological response. nih.gov
This synergy between computational prediction and experimental validation accelerates the drug discovery process. Computational methods can screen virtual libraries of compounds to prioritize those with the highest predicted activity, which are then synthesized and tested experimentally. The experimental results, in turn, are used to refine and validate the computational models, creating a powerful feedback loop for lead optimization.
Q & A
Q. What are the established synthetic routes for 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes such as:
- Halogenation : Chlorination at the 4-position of the pyrimidine ring using POCl₃ or PCl₅ under reflux conditions .
- Cross-coupling : Suzuki-Miyaura coupling to introduce the pyrazolyl group at the 3-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
- Methylation : Methylation at the 6-position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., NaH). Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–100°C) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR : Use H and C NMR to confirm substitution patterns. For example, the pyrazolyl proton signals appear as doublets (δ 7.5–8.5 ppm), while the methyl group resonates as a singlet (δ 2.5–3.0 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using Mo-Kα radiation) resolves bond angles and confirms regioselectivity. Crystallize the compound in ethanol/dichloromethane mixtures .
- FTIR : Identify C-Cl stretches (~650–750 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹) .
Q. What safety protocols should be followed during handling and disposal?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; the compound may cause respiratory irritation (H333 hazard code) .
- Waste Disposal : Collect halogenated waste separately. Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services for incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Cross-Validation : Combine H-C HSQC NMR to assign ambiguous signals. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
- Impurity Profiling : Perform LC-MS to detect side products (e.g., dechlorinated or over-methylated derivatives). Adjust reaction stoichiometry or catalyst loading to suppress impurities .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G** to model transition states and activation energies. Focus on the electron-deficient 4-chloro position, which shows higher susceptibility to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive sites. Pyrimidine ring carbons adjacent to the chloro group often exhibit positive electrostatic potential, favoring nucleophilic substitution .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
